molecular formula C12H18N2O B11959172 1-Isopropyl-3-(2,4-xylyl)urea CAS No. 100076-54-8

1-Isopropyl-3-(2,4-xylyl)urea

Cat. No.: B11959172
CAS No.: 100076-54-8
M. Wt: 206.28 g/mol
InChI Key: MUWGCUBAHCXSMX-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(2,4-xylyl)urea is an organic compound with the molecular formula C12H18N2O It is a derivative of urea, where the hydrogen atoms are substituted with isopropyl and 2,4-xylyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isopropyl-3-(2,4-xylyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water and allowing the reaction to proceed at room temperature.

Industrial Production Methods

Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, is less environmentally friendly due to the use of phosgene, a toxic and hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(2,4-xylyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Isopropyl-3-(2,4-xylyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(2,4-xylyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

1-Isopropyl-3-(2,4-xylyl)urea can be compared with other similar compounds, such as:

These similar compounds may have different chemical properties and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

100076-54-8

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-propan-2-ylurea

InChI

InChI=1S/C12H18N2O/c1-8(2)13-12(15)14-11-6-5-9(3)7-10(11)4/h5-8H,1-4H3,(H2,13,14,15)

InChI Key

MUWGCUBAHCXSMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC(C)C)C

Origin of Product

United States

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